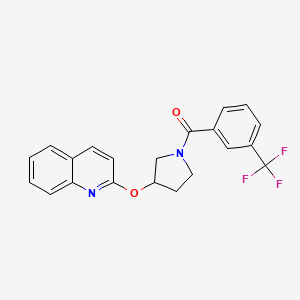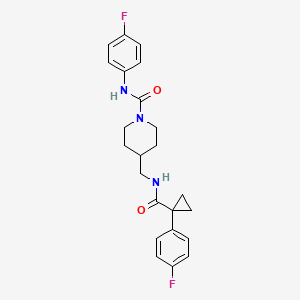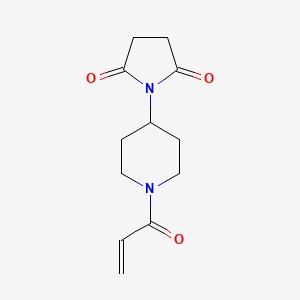
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-2 is a potent inhibitor of the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protein, which is involved in the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway plays a critical role in the immune response, and its dysregulation has been linked to various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a potent inhibitor of MALT1, which is a protease that cleaves various signaling proteins, leading to the activation of the NF-κB pathway. The inhibition of MALT1 by this compound blocks the activation of the NF-κB pathway, leading to the inhibition of cell survival and proliferation. This compound has also been shown to induce cell death in cancer cells by activating the caspase-mediated apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in various preclinical studies. The inhibition of MALT1 by this compound leads to the inhibition of cell survival and proliferation, leading to cell death in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. This compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is its potency and specificity for MALT1 inhibition. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of MALT1 in various diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the development of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide. One potential application of this compound is in the treatment of cancer, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. Another potential application of this compound is in the treatment of autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease. This compound has shown promising results in preclinical studies, and further studies are needed to evaluate its efficacy in clinical trials. In addition, further studies are needed to optimize the formulation of this compound to improve its solubility and bioavailability. Overall, this compound has shown promising results in preclinical studies, and further studies are needed to evaluate its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves a multi-step process that includes the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form 3-methylisoxazole-5-carbonyl chloride. The resulting compound is then reacted with 6-morpholinopyrimidine-4-thiol in the presence of triethylamine to form this compound. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Scientific Research Applications
N-(3-methylisoxazol-5-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of MALT1 by this compound has been shown to block the activation of the NF-κB pathway, which is critical for the survival and proliferation of cancer cells. This compound has been shown to induce cell death in various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been studied for its potential application in autoimmune disorders, such as rheumatoid arthritis, where the dysregulation of the NF-κB pathway plays a critical role in the pathogenesis of the disease.
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-10-6-13(22-18-10)17-12(20)8-23-14-7-11(15-9-16-14)19-2-4-21-5-3-19/h6-7,9H,2-5,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMHVMJXULQEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(4-Iodophenyl)sulfonyl]piperazin-1-yl}-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2901653.png)
![1-(Bicyclo[3.2.2]nonan-1-yl)ethan-1-one](/img/structure/B2901655.png)

![1-benzyl-N-[2-(2,4-dichlorophenyl)ethyl]piperidin-4-amine](/img/structure/B2901657.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B2901660.png)

![6-(2,3-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2901664.png)


![2-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2901669.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B2901670.png)
![(2Z)-N-acetyl-6,8-dichloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2901672.png)
